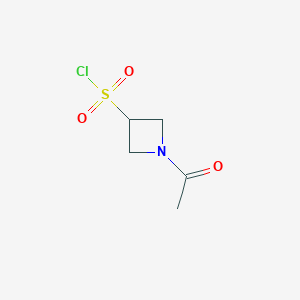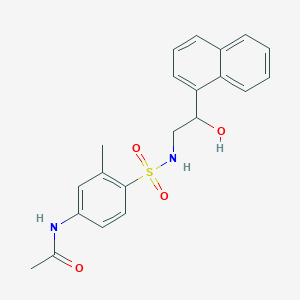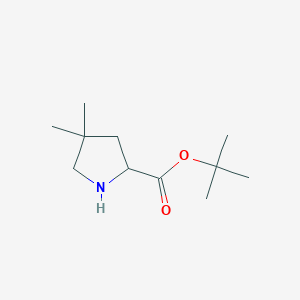
1-Acetylazetidine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO3S and a molecular weight of 197.63 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.
Análisis Bioquímico
Biochemical Properties
Polyamines play crucial roles in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Polymers derived from azetidines have been found to have important applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Molecular Mechanism
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained four-membered ring of the azetidine, leading to the formation of polyamines .
Metabolic Pathways
Azetidines are known to be used as building blocks for polyamines , which are involved in various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-acetylazetidine with chlorosulfonic acid under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Aplicaciones Científicas De Investigación
1-Acetylazetidine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the development of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-acetylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different functional groups.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Sulfonyl Chlorides: A class of compounds containing the sulfonyl chloride group, used in various chemical reactions.
Uniqueness: 1-Acetylazetidine-3-sulfonyl chloride is unique due to the combination of the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
IUPAC Name |
1-acetylazetidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWSVDSTCQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B2808409.png)



![(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2808417.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
